molecular formula C18H15N3O4S B2770566 Methyl 3-(6-(benzyloxy)pyrimidine-4-carboxamido)thiophene-2-carboxylate CAS No. 2034581-23-0

Methyl 3-(6-(benzyloxy)pyrimidine-4-carboxamido)thiophene-2-carboxylate

Cat. No.: B2770566
CAS No.: 2034581-23-0
M. Wt: 369.4
InChI Key: JBKONZJXOLRILD-UHFFFAOYSA-N
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Description

“Methyl 3-(6-(benzyloxy)pyrimidine-4-carboxamido)thiophene-2-carboxylate” is a complex organic compound. It is likely to be a heterocyclic aromatic compound, as it contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a thiophene ring, which is a five-membered ring with one sulfur atom . The benzyloxy group is an ether that is connected to the pyrimidine ring, and the carboxamido and carboxylate groups are connected to the thiophene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and thiophene rings, the introduction of the benzyloxy group, and the formation of the carboxamido and carboxylate groups . The Suzuki–Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds, could potentially be used in the synthesis of this compound . This reaction involves the use of a palladium catalyst and an organoboron reagent .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The pyrimidine and thiophene rings would likely be planar due to the conjugation of the pi electrons in the aromatic rings . The benzyloxy, carboxamido, and carboxylate groups would add complexity to the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and the reagents used. For example, the benzyloxy group could potentially be replaced with another group through a nucleophilic substitution reaction . The carboxamido and carboxylate groups could also undergo reactions, such as hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would be influenced by the polar carboxamido and carboxylate groups, and its melting and boiling points would be influenced by the size and shape of the molecule .

Scientific Research Applications

Antimicrobial Activity

Researchers have synthesized derivatives of thiophene and pyrimidine to evaluate their antimicrobial properties. A study by Kolisnyk et al. (2015) synthesized a series of novel derivatives, including compounds structurally related to Methyl 3-(6-(benzyloxy)pyrimidine-4-carboxamido)thiophene-2-carboxylate, and found them to exhibit significant antimicrobial activity against various strains of microorganisms, including Proteus vulgaris and Pseudomonas aeruginosa, showing higher activity than reference drugs like streptomycin and metronidazole against Bacillus subtilis and Candida albicans (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Anti-inflammatory and Analgesic Agents

The synthesis of novel compounds derived from visnaginone and khellinone, related to the chemical structure , has shown promising anti-inflammatory and analgesic properties. A study conducted by Abu‐Hashem, Al-Hussain, & Zaki (2020) created compounds with significant cyclooxygenase-2 (COX-2) inhibitory activity, along with analgesic and anti-inflammatory effects, suggesting potential applications in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Nonlinear Optical (NLO) Properties

A study by Hussain et al. (2020) on thiopyrimidine derivatives, including those related to this compound, explored their electronic and nonlinear optical properties. The findings indicated that these compounds have considerable NLO character, suggesting their suitability for optoelectronic applications (Hussain et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, its mechanism of action would involve interacting with a specific target in the body, such as a protein or an enzyme .

Safety and Hazards

As with any chemical compound, handling “Methyl 3-(6-(benzyloxy)pyrimidine-4-carboxamido)thiophene-2-carboxylate” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials . Additionally, research could be conducted to develop more efficient methods for its synthesis .

Properties

IUPAC Name

methyl 3-[(6-phenylmethoxypyrimidine-4-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-24-18(23)16-13(7-8-26-16)21-17(22)14-9-15(20-11-19-14)25-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKONZJXOLRILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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